1-(Diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c27-23(25-18-24(12-14-28-15-13-24)21-11-16-29-17-21)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,16-17,22H,12-15,18H2,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNUXWZZIVPYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogues:
*Estimated based on structural similarity.
Key Observations :
- Lipophilicity: The target compound’s diphenylmethyl group contributes to a higher predicted XLogP (~4.2) compared to analogues with smaller substituents (e.g., phenoxyethyl in , XLogP 2.8).
- Hydrogen Bonding : The triazole-containing analogue has six hydrogen bond acceptors, which may improve solubility and target engagement compared to the target compound’s four acceptors.
- Steric Effects : The cyclopentyl group in reduces molecular weight (308.4 vs. 443.58) and may alter conformational flexibility compared to the bulkier diphenylmethyl group.
Structure-Activity Relationship (SAR) Trends
Lipophilicity and Bioavailability : Higher XLogP (target vs. ) correlates with increased blood-brain barrier penetration but may reduce solubility.
Electron-Withdrawing Groups : The chloro-CF₃-phenyl group in enhances electrophilicity, possibly increasing reactivity in covalent binding scenarios.
Q & A
Q. What are the optimal synthetic routes for 1-(diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea?
The compound can be synthesized via isocyanate-amine coupling , a common method for urea derivatives. Reacting a diphenylmethyl isocyanate with 4-(thiophen-3-yl)oxan-4-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions, with a base like triethylamine to neutralize HCl byproducts, yields the target compound . Purification typically involves column chromatography (e.g., silica gel with gradient elution) .
Q. How can structural characterization be performed for this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, leveraging high-resolution data to resolve the urea backbone and substituent conformations .
- NMR/IR spectroscopy : Confirm the urea carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ (IR). In ¹H NMR, aromatic protons of diphenylmethyl (δ 7.2–7.5 ppm) and thiophene (δ 7.0–7.3 ppm) groups are key identifiers .
Q. What strategies improve solubility for in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
- Formulation with cyclodextrins : Enhances aqueous solubility via host-guest interactions with hydrophobic moieties like diphenylmethyl .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Vary substituents : Modify the thiophene-oxane moiety (e.g., substituents on thiophene) or replace diphenylmethyl with other aryl groups to assess impact on bioactivity .
- Biological testing : Evaluate cytotoxicity (e.g., MTT assay), apoptosis (caspase-3 activation), and target engagement (e.g., kinase inhibition) across derivatives .
Q. What computational methods aid in target identification?
Q. How to resolve contradictions in biological activity data?
- Dose-response validation : Re-test compounds across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
